molecular formula C14H25NO4S B6798696 2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone

2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone

Cat. No.: B6798696
M. Wt: 303.42 g/mol
InChI Key: PMPLTBOITHKOBU-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylmethoxy group and a thiazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thioester. The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) under reflux conditions.

  • Introduction of the Cyclopentylmethoxy Group: : The cyclopentylmethoxy group can be introduced via an etherification reaction. This step involves reacting cyclopentylmethanol with an appropriate halide (e.g., bromoethane) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetone).

  • Final Coupling Reaction: : The final step involves coupling the thiazepane derivative with the cyclopentylmethoxy derivative. This can be achieved through a nucleophilic substitution reaction, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylmethoxy group and the thiazepane ring may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylmethoxy)-1-(4-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone: Similar structure but with a different substitution pattern on the thiazepane ring.

    2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-3-yl)ethanone: Variation in the position of the substituent on the thiazepane ring.

Uniqueness

2-(Cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.

Properties

IUPAC Name

2-(cyclopentylmethoxy)-1-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-12-6-8-20(17,18)9-7-15(12)14(16)11-19-10-13-4-2-3-5-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPLTBOITHKOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)CCN1C(=O)COCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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